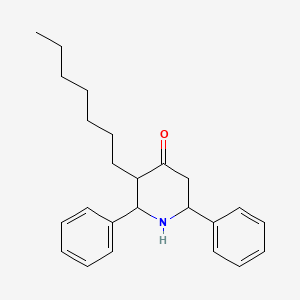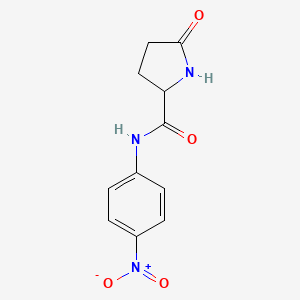
N-(4-nitrophenyl)-5-oxoprolinamide
Overview
Description
Pyridine-p-nitroanisole, commonly referred to as N-(4-nitrophenyl)-5-oxoprolinamide, is a chemical compound that combines pyridine and p-nitroanisole. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N, while p-nitroanisole is an aromatic compound with the chemical formula C7H7NO3. Pyridine-p-nitroanisole is often used in photochemical studies and as an actinometer to measure light intensity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pyridine-p-nitroanisole involves the substitution of the methoxy group in p-nitroanisole with pyridine. This reaction typically occurs in the presence of a catalyst and under specific conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
NO2−C6H4−OCH3+C5H5N→NO2−C6H4−N(C5H5)+CH3OH
Industrial Production Methods
In an industrial setting, the production of Pyridine-p-nitroanisole may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Pyridine-p-nitroanisole undergoes various chemical reactions, including:
Oxidation: The nitro group in Pyridine-p-nitroanisole can be oxidized to form different products.
Reduction: The nitro group can also be reduced to an amino group under specific conditions.
Substitution: The aromatic ring in Pyridine-p-nitroanisole can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is p-aminoanisole.
Substitution: Various substituted derivatives of Pyridine-p-nitroanisole can be formed depending on the substituent introduced.
Scientific Research Applications
Pyridine-p-nitroanisole has several applications in scientific research, including:
Photochemical Studies: It is used as an actinometer to measure light intensity in photochemical reactions.
Environmental Chemistry: It helps in studying the photodegradation of pollutants in aquatic environments.
Analytical Chemistry: It is used in high-performance liquid chromatography (HPLC) to determine the concentration of various compounds.
Material Science: It is used in the synthesis of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of Pyridine-p-nitroanisole involves the interaction of its nitro and pyridine groups with various molecular targets. The nitro group can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with other molecules. The pyridine group can act as a ligand, coordinating with metal ions and influencing their reactivity.
Comparison with Similar Compounds
Pyridine-p-nitroanisole can be compared with similar compounds such as p-nitroacetophenone-pyridine and p-nitrobenzaldehyde-pyridine. These compounds share similar structural features but differ in their reactivity and applications. For example:
p-Nitroacetophenone-pyridine: This compound has a ketone group instead of a methoxy group, leading to different reactivity in photochemical reactions.
p-Nitrobenzaldehyde-pyridine: This compound has an aldehyde group, which affects its chemical behavior and applications.
Pyridine-p-nitroanisole is unique due to its specific combination of functional groups, making it particularly useful in photochemical studies and as an actinometer.
Properties
IUPAC Name |
N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c15-10-6-5-9(13-10)11(16)12-7-1-3-8(4-2-7)14(17)18/h1-4,9H,5-6H2,(H,12,16)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNBEWLBSCSJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


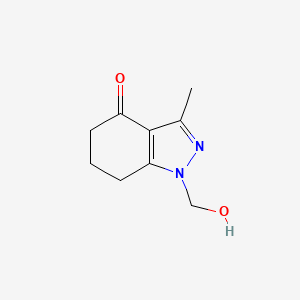
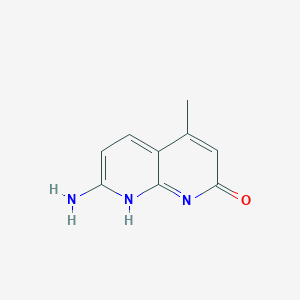
![4-(2-{4-[(PHENYLCARBAMOYL)OXY]PHENYL}PROPAN-2-YL)PHENYL N-PHENYLCARBAMATE](/img/structure/B7784055.png)
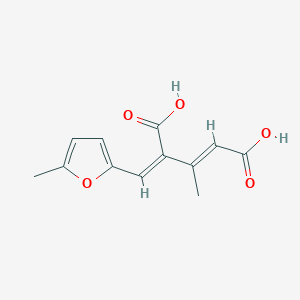
![N'-[4-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid](/img/structure/B7784071.png)
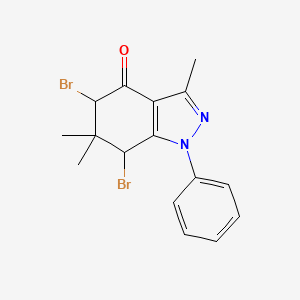
![3-Methyl-3-[(2-oxopropyl)amino]butan-2-one](/img/structure/B7784093.png)
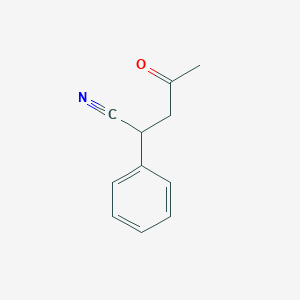
![ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B7784101.png)
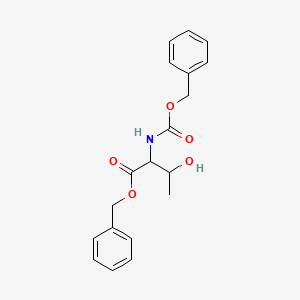
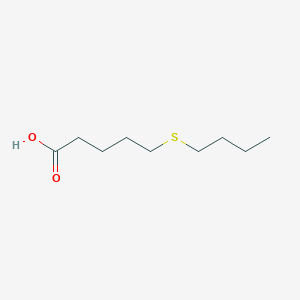
![2-[4-[(Z)-[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]diazenyl]-1,2,5-oxadiazol-3-yl]acetic acid](/img/structure/B7784127.png)
![(E)-[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]-[[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]imino]-oxidoazanium](/img/structure/B7784128.png)
